4,4'-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one)
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Overview
Description
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step reaction process. One common method involves the reaction of 5-butyl-2,4-dihydro-3H-pyrazol-3-one with benzaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while reduction can produce reduced pyrazolone compounds with altered functional groups.
Scientific Research Applications
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as p53-mediated apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Phenylmethylene)bis(2-methoxy-4,1-phenylene)bis(2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one)
- 4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific butyl substitution, which may confer distinct biological and chemical properties compared to other pyrazolone derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
CAS No. |
60807-61-6 |
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Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-butyl-4-[(3-butyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C21H28N4O2/c1-3-5-12-15-18(20(26)24-22-15)17(14-10-8-7-9-11-14)19-16(13-6-4-2)23-25-21(19)27/h7-11,17-19H,3-6,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
MCSXCWSUYTWCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=O)C1C(C2C(=NNC2=O)CCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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